molecular formula C26H44O4 B15129879 Deoxycholic acid ethyl ester

Deoxycholic acid ethyl ester

Cat. No.: B15129879
M. Wt: 420.6 g/mol
InChI Key: ZFVNCIMEWULGEX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Deoxycholic acid ethyl ester is a chemical compound derived from deoxycholic acid, a secondary bile acid. It is known for its role in various biological and chemical processes. The compound is chemically described as Ethyl ®-4-((3R,5R,8R,9S,10S,12S,13R,14S,17R)-3,12-dihydroxy-10,13-dimethylhexadecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoate . It is used in analytical method development, method validation, and quality control applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

Deoxycholic acid ethyl ester is primarily synthesized through esterification reactions. One common method involves the reaction of deoxycholic acid with ethanol in the presence of an acid catalyst. This process typically requires mild conditions and results in high yields . Another method involves the use of triphenylphosphine oxide and oxalyl chloride as coupling reagents, which allows for esterification under neutral conditions .

Industrial Production Methods

Industrial production of this compound often involves large-scale esterification processes. These processes utilize efficient catalysts and optimized reaction conditions to ensure high yield and purity. The use of advanced techniques such as high-performance liquid chromatography (HPLC) is common for the purification and quality control of the final product .

Chemical Reactions Analysis

Types of Reactions

Deoxycholic acid ethyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

Deoxycholic acid ethyl ester exerts its effects primarily through its interaction with cell membranes. As a bile acid derivative, it emulsifies fats and disrupts cell membranes, leading to cell lysis. This mechanism is particularly useful in the targeted breakdown of adipose cells, making it effective in reducing submental fat . The compound also interacts with various molecular targets and pathways involved in lipid metabolism and cellular signaling .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Deoxycholic acid ethyl ester is unique due to its ester functional group, which enhances its solubility and stability compared to its parent compound. This modification also allows for specific applications in analytical chemistry and industrial processes .

Properties

IUPAC Name

ethyl 4-(3,12-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H44O4/c1-5-30-24(29)11-6-16(2)20-9-10-21-19-8-7-17-14-18(27)12-13-25(17,3)22(19)15-23(28)26(20,21)4/h16-23,27-28H,5-15H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFVNCIMEWULGEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCC(C)C1CCC2C1(C(CC3C2CCC4C3(CCC(C4)O)C)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H44O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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